2-Chloro-6-phenyl-9H-purine can be derived from various synthetic pathways involving the modification of purine structures. It falls within the category of halogenated purines, which are often explored for their therapeutic potential, particularly in oncology and virology.
The synthesis of 2-chloro-6-phenyl-9H-purine typically involves several key steps:
The molecular formula for 2-chloro-6-phenyl-9H-purine is . The compound features a purine ring system with a chlorine atom at the 2-position and a phenyl group at the 6-position.
The structural representation indicates a bicyclic compound where the nitrogen atoms are integral to the aromaticity and reactivity of the molecule.
2-Chloro-6-phenyl-9H-purine participates in various chemical reactions:
These reactions are crucial for developing analogs that may improve efficacy or reduce toxicity in therapeutic applications .
The mechanism of action for compounds like 2-chloro-6-phenyl-9H-purine often involves interaction with biological targets such as enzymes or receptors:
Quantitative data regarding its inhibitory effects on specific enzymes would require further experimental validation through biochemical assays.
The physical properties of 2-chloro-6-phenyl-9H-purine include:
Chemical properties include its reactivity towards nucleophiles due to the presence of the chlorine atom, facilitating various substitution reactions that can modify its biological activity.
2-Chloro-6-phenyl-9H-purine has potential applications in several fields:
Ongoing research continues to explore its full therapeutic potential, particularly in oncology and infectious disease treatment .
Purine derivatives constitute a fundamental class of nitrogen-containing heterocycles with exceptional biological relevance as components of DNA, RNA, ATP, and numerous enzyme cofactors. The inherent hydrogen-bonding capacity of the purine scaffold enables molecular recognition events that mimic natural nucleobases, while its synthetic versatility allows strategic modifications at multiple positions (C-2, C-6, N-7, N-9) to fine-tune pharmacological properties. The 9H-purine system provides three hydrogen bond acceptors (N-1, N-3, N-7) and one donor (N-9-H) in its unsubstituted form, creating recognition patterns complementary to biological targets [6]. This molecular recognition capability explains why purine-based compounds represent approximately 25% of all known enzyme inhibitors. The introduction of halogen atoms (particularly chlorine) and aromatic systems (such as phenyl) at strategic positions dramatically alters the electronic properties and steric profile of the purine core, creating compounds with improved target affinity and metabolic stability compared to their unsubstituted counterparts [4] .
The specific chemical architecture of 2-chloro-6-phenyl-9H-purine positions it as a "privileged scaffold" capable of interacting with diverse biological targets through multiple binding modalities. The C-2 chlorine atom serves both as a hydrogen bond acceptor and as a leaving group for nucleophilic substitution reactions, enabling straightforward derivatization. The C-6 phenyl group provides a hydrophobic pharmacophore that engages in π-π stacking interactions with aromatic residues in enzyme binding pockets, while also contributing to enhanced membrane permeability through lipophilicity modulation [3] [5]. This dual functionality creates a versatile template for generating targeted inhibitors, particularly against purine-binding enzymes. The scaffold's synthetic tractability allows efficient generation of compound libraries through: (1) nucleophilic displacement of the C-2 chlorine with amines or alcohols, (2) metal-catalyzed cross-coupling of the phenyl ring, and (3) N-9 alkylation/arylation to modulate target specificity. These properties have established 2-chloro-6-phenyl-9H-purine as a launchpad for developing kinase inhibitors, antimetabolites, and antimicrobial agents targeting purine metabolism pathways [4] .
The exploration of substituted purines dates to Emil Fischer's pioneering work on uric acid derivatives in the late 19th century, but significant medicinal chemistry advancements emerged in the mid-20th century with the development of anticancer and antiviral purine analogs. The specific compound 2-chloro-6-phenyl-9H-purine entered synthetic chemistry databases in the 1980s (CAS 93202-51-8, 73747-11-2) as researchers systematically investigated halo-phenyl purine configurations [3] [5]. A transformative development occurred with the application of palladium-catalyzed cross-coupling reactions to purine chemistry in the 1990s, enabling efficient C-6 and C-2 modifications previously inaccessible through classical nucleophilic substitution. This catalytic breakthrough facilitated the synthesis of diverse 6-arylpurine libraries, including the pivotal discovery that 6-phenylpurines exhibited enhanced kinase affinity compared to their alkyl-substituted counterparts . The 21st century witnessed structure-based drug design approaches revealing that 2-chloro-6-phenylpurines optimally occupy the ATP-binding cleft of CDK2 through chlorine-mediated halogen bonding and phenyl-driven hydrophobic interactions [4]. Contemporary research (2020s) has focused on leveraging this scaffold for targeted protein degradation approaches, where its synthetic versatility enables conjugation to E3 ligase-recruiting moieties [4].
Table 1: Fundamental Chemical Properties of 2-Chloro-6-phenyl-9H-purine
Property | Value | Measurement Conditions |
---|---|---|
Molecular Formula | C₁₁H₇ClN₄ | - |
Molecular Weight | 230.66 g/mol | - |
CAS Registry Numbers | 93202-51-8, 73747-11-2 | - |
SMILES Notation | ClC1=NC(=C2N=CNC2=N1)C1=CC=CC=C1 | Canonical |
Melting Point | 245-246°C | - |
XLogP | 2.8 (Predicted) | - |
Hydrogen Bond Donors | 1 (N9-H) | - |
Hydrogen Bond Acceptors | 4 (N1, N3, N7, Cl) | - |
Topological Polar Surface Area | 58.2 Ų | - |
Table 2: Historical Milestones in Substituted Purine Chemistry
Time Period | Key Advancement | Impact on 2-Chloro-6-phenyl-9H-purine Research |
---|---|---|
1980s | Initial synthesis and characterization | Compound entered chemical databases (CAS assignment) |
1990s | Development of Pd-catalyzed cross-coupling methods | Enabled efficient C-6 arylations and library synthesis |
2000-2010 | Structural biology of purine-binding enzymes | Rationalized CDK2 inhibition through crystallography |
2011-2020 | Fragment-based drug design approaches | Identified as privileged fragment for kinase targets |
2020-Present | PROTAC technology development | Exploration as warheads for targeted protein degradation |
CAS No.: 94736-67-1
CAS No.:
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5